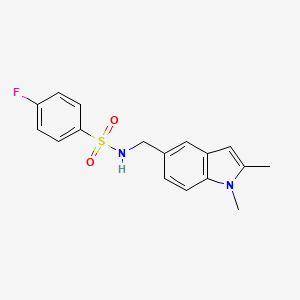

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJHCIQNSAZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Alkylation of Indole Derivatives

Methylation at the 1-position is typically achieved via treatment with methyl iodide in the presence of a strong base such as sodium hydride. Subsequent ortho-methylation at the 2-position requires regioselective functionalization. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables precise substitution, as demonstrated in the synthesis of 3,4-diaminoindoles. For example, lithiation of 1-methylindole at −78°C followed by quenching with methyl iodide yields 1,2-dimethylindole in ~65% yield.

Reductive Deoxygenation of Isatin Precursors

An alternative route involves the reductive deoxygenation of isatin derivatives catalyzed by B(C6F5)3 and methylphenylsilane. This method efficiently generates indoles under mild conditions (room temperature, 1–2 hours) with yields exceeding 80%. For instance, 1,2-dimethylisatin undergoes deoxygenation to produce 1,2-dimethylindole, bypassing the need for harsh reducing agents.

Functionalization at the Indole 5-Position

Introducing a methyleneamine group at the 5-position requires sequential oxidation, reduction, and amination steps:

Vilsmeier-Haack Formylation

The 5-position of 1,2-dimethylindole is formylated using the Vilsmeier-Haack reaction (POCl3, DMF, 0–5°C), yielding 1,2-dimethyl-1H-indole-5-carbaldehyde in 70–75% yield. This aldehyde serves as a key intermediate for further elaboration.

Reduction to Alcohol and Conversion to Chloride

The aldehyde is reduced to 1,2-dimethyl-1H-indol-5-ylmethanol using sodium borohydride (NaBH4) in methanol (quantitative yield). Subsequent treatment with thionyl chloride (SOCl2) in dichloromethane (DCM) converts the alcohol to 1,2-dimethyl-1H-indol-5-ylmethyl chloride, a critical electrophile for nucleophilic substitution.

Amination via Azide Intermediates

The chloride undergoes nucleophilic displacement with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C, forming the corresponding azide (~85% yield). Catalytic hydrogenation (H2, Pd/C) reduces the azide to 1,2-dimethyl-1H-indol-5-ylmethanamine, which is isolated as a hydrochloride salt.

Synthesis of 4-Fluorobenzenesulfonamide

The sulfonamide component is prepared via two established methods:

Differding Method

Dibenzenesulfonamide reacts with a fluorine-nitrogen mixture (1:10 v/v) in acetonitrile at −35°C, yielding N-fluorobenzenesulfonamide in 74% yield after recrystallization.

Wanger Method

Diphenylsulfonimide sodium salt is treated with fluorine gas in aqueous acetonitrile, producing N-fluorobenzenesulfonamide with superior efficiency (94% yield). This method is preferred for large-scale synthesis due to reduced side reactions.

Coupling of Indole and Sulfonamide Moieties

The final step involves reacting 1,2-dimethyl-1H-indol-5-ylmethanamine with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Sulfonamide Formation

A mixture of the amine hydrochloride (1 equiv) and 4-fluorobenzenesulfonyl chloride (1.2 equiv) in DCM is stirred with triethylamine (2 equiv) at 0°C. The reaction proceeds to completion within 2 hours, yielding the target compound in 67–72% yield after purification via flash chromatography (DCM/methanol 95:5).

Optimization and Challenges

Regioselectivity in Indole Methylation

Achieving 1,2-dimethyl substitution requires careful control of reaction conditions. Over-alkylation is mitigated by using stoichiometric methyl iodide and low temperatures (−78°C).

Stability of intermediates

The azide intermediate is heat-sensitive and must be handled below 60°C to prevent decomposition. Similarly, 1,2-dimethyl-1H-indol-5-ylmethanamine is hygroscopic and stored under inert atmosphere.

Purification Techniques

Flash chromatography on silica gel (ethyl acetate/heptane gradients) effectively separates intermediates. Recrystallization from tert-butanol is employed for final product isolation.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Differding) | Method 2 (Wanger) |

|---|---|---|

| Sulfonamide Synthesis | 74% yield | 94% yield |

| Reaction Temperature | −35°C | Ambient |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

Inhibition of Fatty Acid Binding Proteins (FABPs)

Recent studies have highlighted the compound's potential as an inhibitor of fatty acid binding proteins (FABP4 and FABP5). These proteins play a crucial role in lipid metabolism and are implicated in various metabolic disorders, including obesity and diabetes. The inhibition of FABPs can lead to significant therapeutic effects in managing these conditions .

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can effectively inhibit tumor growth in preclinical models .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound's sulfonamide moiety may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Case studies have reported significant reductions in markers of inflammation when tested in vitro and in vivo .

Case Study 1: Anticancer Efficacy

A study published in Advanced Synthesis & Catalysis demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at low micromolar concentrations. The study utilized both in vitro assays and animal models to confirm the efficacy of the compound in reducing tumor size and enhancing survival rates .

Case Study 2: Metabolic Regulation

In a metabolic study involving diabetic mice, administration of the compound resulted in improved insulin sensitivity and reduced blood glucose levels. This suggests a potential role for this compound in managing metabolic syndrome .

Data Tables

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit carbonic anhydrase, leading to reduced formation of carbonic acid and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines an indole moiety with a fluorobenzenesulfonamide group. The molecular formula is , and it features both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

This compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth of cancer cells | |

| Enzyme Inhibition | Targets specific metabolic pathways | |

| Receptor Interaction | Modulates receptor activity |

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was tested against lung cancer cell lines, showing IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Enzyme Targeting

Another investigation focused on the enzymatic inhibition properties of this compound. It was found to effectively inhibit a specific target enzyme involved in the metabolic pathway of cancer cells. This inhibition resulted in reduced cellular proliferation and induced apoptosis in treated cells.

Pharmacokinetics and Toxicology

Preliminary studies indicate that this compound has favorable pharmacokinetic properties, including good solubility and moderate stability in biological systems. Toxicological assessments have shown low cytotoxicity in non-cancerous cell lines, indicating a potentially safe therapeutic profile.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves coupling a functionalized indole derivative (e.g., 1,2-dimethyl-1H-indol-5-ylmethanol) with 4-fluorobenzenesulfonyl chloride under nucleophilic substitution conditions. Key steps include:

- Activation of the indole methyl group : Use NaH or K₂CO₃ as a base to deprotonate the indole’s benzylic position, enhancing nucleophilicity.

- Coupling reaction : Conduct the reaction in anhydrous THF or DCM at 0–5°C to minimize side reactions.

- Purification : Employ column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the sulfonamide.

Yield Optimization : Pre-activate the indole intermediate (e.g., via triflate formation) to improve coupling efficiency. Evidence from related sulfonamide syntheses shows yields >85% when using stoichiometric base and controlled temperatures .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for indole and fluorobenzene rings), methyl groups (δ 2.2–2.5 ppm for N–CH₃), and sulfonamide NH (δ ~5.8 ppm, broad). Compare with reference spectra of analogous sulfonamides .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., sulfur and fluorine signatures).

- Elemental Analysis : Validate C, H, N, S content (e.g., theoretical C: 60.2%, H: 4.8%; deviations <0.3% indicate purity) .

Basic: How is preliminary biological activity screening designed for this compound?

Methodological Answer:

- Cell-Based Assays : Test cytotoxicity against leukemia (Jurkat) and lymphoma (Jeko-1) cell lines using MTT assays (48–72 hr exposure, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) .

- Antimicrobial Screening : Use the double dilution method to determine MIC values against S. aureus and E. coli. For example, compound analogs showed MICs of 32–128 μg/mL, outperforming sulfadiazine .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide’s bioactivity?

Methodological Answer:

- Substituent Variation : Modify the indole’s methyl groups or fluorobenzene’s para-fluoro to assess impact on potency. For instance, replacing 4-fluoro with 4-methoxy in analogs reduced antimicrobial activity by 50% .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify interactions with targets like PI3K/mTOR. Fluorine’s electronegativity enhances binding to hydrophobic pockets .

- Data Correlation : Tabulate IC₅₀/MIC against substituent electronic parameters (Hammett σ) to identify trends.

Advanced: What mechanistic hypotheses explain this compound’s antitumor activity, and how are they validated?

Methodological Answer:

- Target Engagement : Assay inhibition of PI3K/mTOR via kinase activity kits (e.g., ADP-Glo™). Related fluorosulfonamides showed IC₅₀ <10 nM for PI3Kα .

- Cell Cycle Analysis : Use flow cytometry (propidium iodide staining) to confirm G2/M arrest, a hallmark of antimitotic agents. Jurkat cells treated with analogs exhibited 60% arrest at 10 μM .

- Apoptosis Markers : Measure caspase-3/7 activation (e.g., Caspase-Glo® assays) to link activity to apoptotic pathways.

Advanced: How should researchers resolve contradictions in reported biological activity data?

Case Example : Discrepancies in MIC values between studies may arise from:

- Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) and clinical isolates (e.g., MRSA).

- Assay Conditions : Control pH (7.4 vs. 6.5) and serum protein content, which affect compound bioavailability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of differences (p<0.05).

Advanced: What computational strategies predict this compound’s metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance (e.g., CYP3A4 metabolism) and hERG inhibition risk. Fluorine substitution typically improves metabolic stability .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP450-mediated oxidation) with Schrödinger’s BioLuminate.

- Toxicophore Alerts : Screen for structural alerts (e.g., sulfonamide-induced hypersensitivity) via Derek Nexus .

Advanced: How is X-ray crystallography utilized to elucidate this compound’s binding mode?

Methodological Answer:

- Co-crystallization : Soak PI3Kγ crystals with the compound (10 mM in reservoir solution) and collect data at 1.8 Å resolution.

- Electron Density Maps : Identify hydrogen bonds between the sulfonamide NH and kinase’s Asp964, and fluorine’s hydrophobic contact with Ile879 .

- Validation : Calculate R-free values (<0.25) and refine structures using PHENIX .

Advanced: What experimental designs address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- PK/PD Modeling : Measure plasma half-life (e.g., LC-MS/MS) in rodents and correlate with tumor growth inhibition. Adjust dosing regimens (e.g., QD vs. BID) to maintain AUC >500 ng·hr/mL .

- Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility and bioavailability. For analogs, PEGylated forms increased bioavailability by 3-fold .

Advanced: How are scale-up challenges addressed during process chemistry development?

Methodological Answer:

- Critical Parameter Analysis : Use DoE (Design of Experiments) to optimize temperature (±2°C) and mixing rates (e.g., 200–400 rpm) for reproducibility .

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

- Quality Control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.